IDO1 Enzymatic Inhibition: Nanomolar Potency in Human and Murine Systems
(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone exhibits potent inhibition of IDO1 with an IC₅₀ of 16 nM in a human enzymatic assay, representing a 73-fold improvement in potency over the indole-2-carboxylic acid derivative 9o-1 (IC₅₀ = 1.17 μM) and a >3,300-fold improvement over the 3-substituted pyrrolidine-dione indole derivative 13 (IC₅₀ = 53 μM) [1][2]. Cellular activity is confirmed with IC₅₀ values of 13 nM in murine P815 cells and 14–16 nM in human LXF-289 and A375 cell lines [1]. Notably, the N-alkylated analog JWH 302 shows no reported IDO1 activity; its primary pharmacology is instead CB1/CB2 agonism with a CB1 Ki of 17 nM .
| Evidence Dimension | IDO1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 16 nM (human IDO1 enzymatic assay); 13 nM (mouse P815 cells); 14 nM (human LXF-289 cells); 16 nM (human A375 cells) |
| Comparator Or Baseline | 9o-1: 1.17 μM (IDO1 enzymatic); Compound 13: 53 μM (IDO1 enzymatic); JWH 302: No IDO1 activity reported |
| Quantified Difference | 73-fold more potent than 9o-1; >3,300-fold more potent than Compound 13; target selectivity vs. JWH 302 (IDO1 vs. CB1) |
| Conditions | Human IDO1 enzyme assay (L-tryptophan substrate, UV-Vis detection of N-formyl kynurenine); murine P815 cells transfected with mouse IDO1 (16 h HPLC); human LXF-289 and A375 cells stimulated with IFNγ (48 h HPLC) |
Why This Matters
The nanomolar IDO1 potency distinguishes this compound from other indole derivatives, making it a preferred choice for IDO1-targeted assays, cancer immunotherapy research, and kynurenine pathway studies.
- [1] BindingDB. BDBM50514753 CHEMBL4557994. IDO1 Inhibition Data. View Source
- [2] BindingDB. BDBM312078 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 13 IC₅₀ = 53 μM). View Source
